molecular formula C9H15F2NO3 B13532358 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid

2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13532358
M. Wt: 223.22 g/mol
InChI Key: IZWPRDKNEGERBP-UHFFFAOYSA-N
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Description

2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common structural motif in many biologically active compounds. The presence of the difluoroacetic acid moiety adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or osmium tetroxide.

    Addition of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through nucleophilic substitution reactions using difluoroacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The difluoroacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetic acid moiety can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of difluoroacetic acid.

    4-Hydroxy-2-quinolones: Different core structure but similar hydroxyl and acetic acid functionalities.

Uniqueness

2-(1-Ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15F2NO3

Molecular Weight

223.22 g/mol

IUPAC Name

2-(1-ethyl-4-hydroxypiperidin-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H15F2NO3/c1-2-12-5-3-8(15,4-6-12)9(10,11)7(13)14/h15H,2-6H2,1H3,(H,13,14)

InChI Key

IZWPRDKNEGERBP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(C(C(=O)O)(F)F)O

Origin of Product

United States

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